![molecular formula C20H14O2S5 B14312087 2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one] CAS No. 111573-81-0](/img/structure/B14312087.png)
2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of sulfur and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The sulfur and thiophene rings play a crucial role in these interactions, allowing the compound to bind to various biological molecules and modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): This compound shares a similar sulfur-containing structure but differs in the presence of pyridine rings instead of thiophene rings.
2,2’-[Sulfanediylbis(benzene-1,4-diyloxy)]diethanol: This compound contains sulfur and benzene rings, making it structurally similar but with different functional groups.
Uniqueness
2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is unique due to the presence of both sulfur and thiophene rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Propiedades
Número CAS |
111573-81-0 |
|---|---|
Fórmula molecular |
C20H14O2S5 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2-[2-oxo-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfanyl-1-(5-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H14O2S5/c21-13(15-5-7-19(26-15)17-3-1-9-24-17)11-23-12-14(22)16-6-8-20(27-16)18-4-2-10-25-18/h1-10H,11-12H2 |
Clave InChI |
OTLHBLABDALNMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CSCC(=O)C3=CC=C(S3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



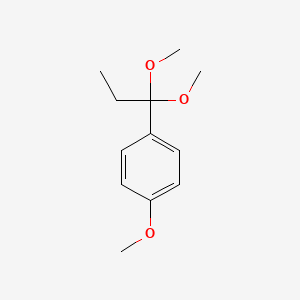
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
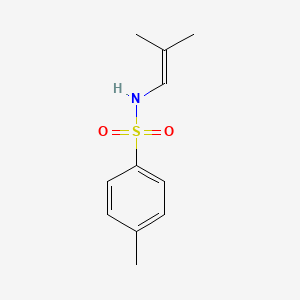


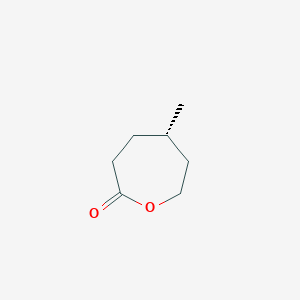
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
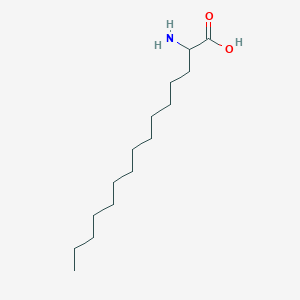
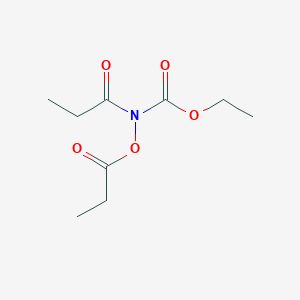
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
